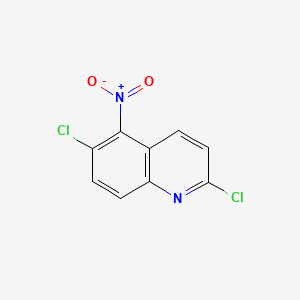

2,6-二氯-5-硝基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

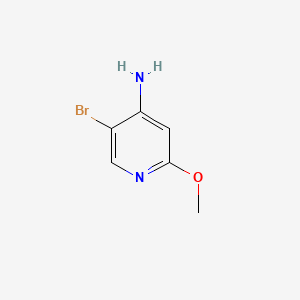

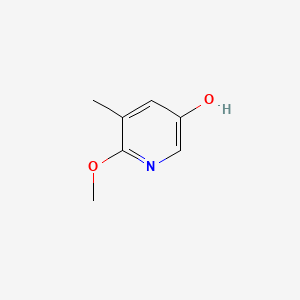

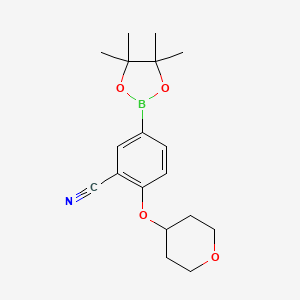

2,6-Dichloro-5-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2 and a molecular weight of 243.05 . It is used in industrial and scientific research .

Molecular Structure Analysis

The InChI code for 2,6-Dichloro-5-nitroquinoline is1S/C9H4Cl2N2O2/c10-6-2-3-7-5 (9 (6)13 (14)15)1-4-8 (11)12-7/h1-4H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

2,6-Dichloro-5-nitroquinoline has a molecular weight of 243.05 .科学研究应用

潜在的前药系统

一项研究专注于合成新型的2-芳基-5-硝基喹啉,包括类似于2,6-二氯-5-硝基喹啉的衍生物,作为生物还原激活的潜在前药系统。这些化合物是通过邻位亲核取代合成的,然后通过各种化学反应引入不同的官能团。该研究探讨了荧光模型药物在硝基团还原时的分解,突显了这类化合物在药物传递系统中的潜力(Couch et al., 2008)。

腐蚀抑制

另一个研究领域是研究喹啉衍生物,包括2,6-二氯-5-硝基喹啉,作为盐酸溶液中轻钢的腐蚀抑制剂。该研究利用电化学技术、密度泛函理论和分子动力学模拟来研究腐蚀抑制性能。结果显示出优异的抑制效率,并建议这些衍生物在金属表面的吸附遵循Langmuir吸附模型,表明它们作为有效的腐蚀抑制剂的潜力(Lgaz et al., 2017)。

抗癌活性

进一步的研究探讨了合成新型喹啉衍生物,包括基于2,6-二氯-5-硝基喹啉的抗癌药物。一项研究报告了4-芳基(烷基)氨基-3-硝基喹啉和2,4-二芳基(二烷基)氨基-3-硝基喹啉的微波辅助合成,评估它们对各种人类癌细胞系的抗增殖活性。研究结果表明,其中一些化合物表现出显著的抗癌活性,与已知的抗癌药物相当,突显了它们在癌症治疗中的潜力(Chauhan et al., 2015)。

安全和危害

作用机制

Target of Action

2,6-Dichloro-5-nitroquinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . The primary targets of these compounds are often bacterial DNA gyrase and type IV topoisomerase . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial agents .

Mode of Action

The mode of action of 2,6-Dichloro-5-nitroquinoline is likely similar to other quinoline derivatives. These compounds are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This interaction disrupts the supercoiling process necessary for DNA replication and transcription, ultimately leading to bacterial death .

Biochemical Pathways

By inhibiting DNA gyrase and type IV topoisomerase, these compounds prevent the supercoiling of DNA, a critical step in the replication process . This disruption can lead to downstream effects such as the inhibition of protein synthesis and cell division, culminating in cell death .

Result of Action

The result of 2,6-Dichloro-5-nitroquinoline’s action is likely the inhibition of bacterial growth and proliferation. By interfering with DNA replication, the compound can prevent bacterial cells from dividing and proliferating . This can lead to a decrease in the population of the bacteria, contributing to the resolution of bacterial infections .

属性

IUPAC Name |

2,6-dichloro-5-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-6-2-3-7-5(9(6)13(14)15)1-4-8(11)12-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXCRTPDGCOPAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672140 |

Source

|

| Record name | 2,6-Dichloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1209246-34-3 |

Source

|

| Record name | 2,6-Dichloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B582262.png)